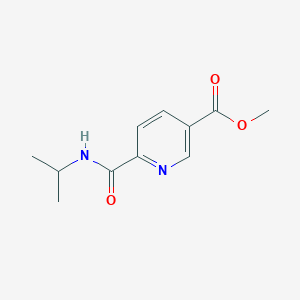![molecular formula C12H13N5 B8530442 1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8530442.png)
1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that features a fused pyrimidine and pyridazine ring system
準備方法
The synthesis of 1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reactions: The formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and pyridinyl groups through substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and methyl positions, to form various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation.
科学的研究の応用
1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material synthesis.
作用機序
The mechanism by which 1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like 3-methyl-6-(thiophen-2-yl)pyridazine share similar structural features but differ in their physicochemical properties and applications.
Pyrimidine Derivatives: Compounds like imidazo[1,2-a]pyrimidine have similar ring systems but different substituents, leading to varied reactivity and applications.
Imidazole Derivatives: Compounds like imidazo[1,2-a]pyridine are structurally related but have distinct electronic properties and biological activities.
特性
分子式 |
C12H13N5 |
|---|---|
分子量 |
227.27 g/mol |
IUPAC名 |
1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C12H13N5/c1-17-12-9(5-7-16-17)11(14-8-15-12)10-4-2-3-6-13-10/h2-4,6,8,16H,5,7H2,1H3 |
InChIキー |
VIWOQNXAJZXIMJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=NC(=C2CCN1)C3=CC=CC=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)amine](/img/structure/B8530364.png)


![2-[2-(4-Nitro-2-methylphenylamino)ethoxy]ethanol](/img/structure/B8530384.png)
![5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8530391.png)
![6-Ethyl-2-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8530397.png)

![Carbamic acid,[2-amino-4-chloro-5-(dimethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8530410.png)




![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)
![1-(Benzyloxy)-2-{[(2,6-dichlorophenyl)methoxy]methyl}butan-2-ol](/img/structure/B8530482.png)
